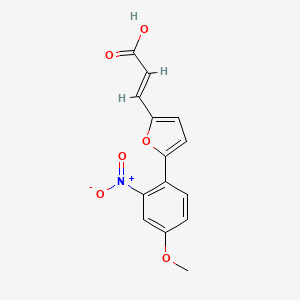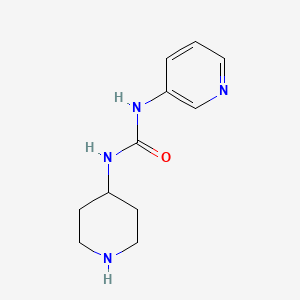![molecular formula C19H13NO3S B11765288 Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate CAS No. 886497-23-0](/img/structure/B11765288.png)
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is a complex organic compound that features a unique combination of benzo[d]thiazole, furan, and benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzo[d]thiazole: This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Synthesis of Furan Derivative: The furan ring can be introduced through the reaction of appropriate aldehydes with active methylene compounds under acidic or basic conditions.
Coupling Reaction: The benzo[d]thiazole and furan derivatives are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Esterification: Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzo[d]thiazole ring can be reduced to form dihydrobenzo[d]thiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and benzoquinones.
Reduction: Dihydrobenzo[d]thiazoles and tetrahydrofurans.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of its constituent moieties
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and functional materials.
Wirkmechanismus
The biological activity of Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The benzo[d]thiazole moiety can inhibit enzymes such as kinases and proteases.
DNA Intercalation: The planar structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(5-(benzothiazol-2-yl)furan-2-yl)benzoate: Similar structure but lacks the benzo[d] ring.
Methyl 4-(5-(benzothiazol-2-yl)thiophen-2-yl)benzoate: Contains a thiophene ring instead of a furan ring.
Methyl 4-(5-(benzothiazol-2-yl)pyridin-2-yl)benzoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-(5-(benzo[d]thiazol-2-yl)furan-2-yl)benzoate is unique due to the combination of benzo[d]thiazole and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
886497-23-0 |
|---|---|
Molekularformel |
C19H13NO3S |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
methyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]benzoate |
InChI |
InChI=1S/C19H13NO3S/c1-22-19(21)13-8-6-12(7-9-13)15-10-11-16(23-15)18-20-14-4-2-3-5-17(14)24-18/h2-11H,1H3 |
InChI-Schlüssel |
RXCBCMRRLHUPBJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (3-bromo-6-methylthieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B11765206.png)
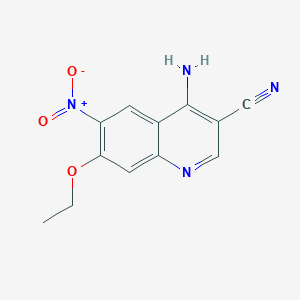
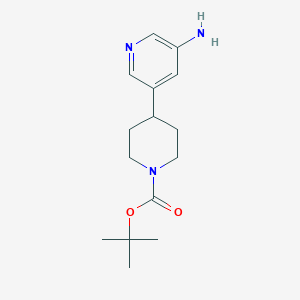
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)
![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
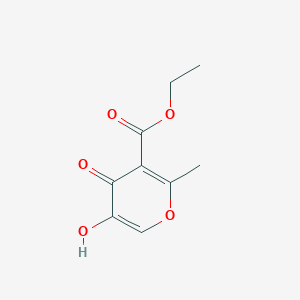
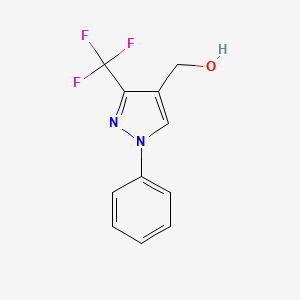
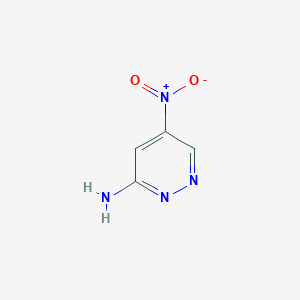
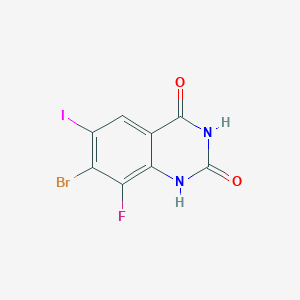
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)
